molecular formula C13H16O4 B14328582 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one CAS No. 106814-18-0

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one

Cat. No.: B14328582
CAS No.: 106814-18-0
M. Wt: 236.26 g/mol
InChI Key: ILDWUXRNQDNMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclohexenone ring: This can be achieved through aldol condensation followed by cyclization.

    Introduction of the methoxy group: This step might involve methylation using reagents like dimethyl sulfate or methyl iodide.

    Formation of the furan ring: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme inhibition: The compound could bind to and inhibit the activity of specific enzymes.

    Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-butanone: A compound with a similar methoxy group but different core structure.

    2,5-Dimethylfuran: A furan derivative with different substituents.

    Cyclohexenone derivatives: Compounds with similar cyclohexenone moieties but different functional groups.

Uniqueness

4-(4-Methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)furan-2(5H)-one is unique due to its specific combination of a furan ring and a methoxy-substituted cyclohexenone. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

106814-18-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(4-methoxy-1,3-dimethyl-2-oxocyclohex-3-en-1-yl)-2H-furan-5-one

InChI

InChI=1S/C13H16O4/c1-8-10(16-3)4-5-13(2,12(8)15)9-6-11(14)17-7-9/h6H,4-5,7H2,1-3H3

InChI Key

ILDWUXRNQDNMED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC(C1=O)(C)C2=CC(=O)OC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.